1-Bromo-4-ethoxy-2,3-difluorobenzene
Overview
Description
1-Bromo-4-ethoxy-2,3-difluorobenzene is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Fluorination
1-Bromo-4-ethoxy-2,3-difluorobenzene is involved in electrochemical fluorination processes. Studies have investigated the formation mechanism of related compounds during the electrolysis of halobenzenes, including variations of bromo- and fluoro-benzene, in specific electrolytes (Horio et al., 1996).
Vibrational Spectroscopy
Research has been conducted on the vibrational spectroscopy of trisubstituted benzenes, including variants of bromo-difluorobenzene. This involves analyzing both in-plane and out-of-plane vibrations to make precise vibrational assignments (Reddy & Rao, 1994).
Organic Synthesis
The compound is utilized in the synthesis of various organic molecules. For instance, studies have demonstrated its use in the selective conversion to benzoic acids and bromobenzoic acids through modern organometallic methods (Schlosser & Heiss, 2003).
Photodissociation Studies
This compound has been the subject of photodissociation studies. These studies explore the fragmentation mechanisms of related bromo- and fluoro-benzene compounds using ab initio methods (Borg, 2007).
Synthesis Methodology
Research also includes developing economical and efficient methods for synthesizing bromo-difluorobenzene derivatives, with a focus on high yield and purity (He-ping, 2005).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
1-Bromo-4-ethoxy-2,3-difluorobenzene is an organic compound that is commonly used as an important intermediate in organic synthesis
Mode of Action
The ethoxy and bromine substituents of this compound give it unique reactivity and utility in synthetic chemistry . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate, its primary role is to participate in chemical reactions to form other compounds .
Action Environment
This compound is a colorless liquid with a distinctive odor. It is insoluble in water at room temperature but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . These properties suggest that its action, efficacy, and stability could be influenced by factors such as temperature, solvent, and pH.
Properties
IUPAC Name |
1-bromo-4-ethoxy-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVBJOHBGYINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650448 | |
Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156573-09-0 | |
Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 1-Bromo-4-ethoxy-2,3-difluorobenzene?
A1: While the abstract doesn't explicitly state the significance, the presence of bromine, ethoxy, and fluorine substituents on the benzene ring suggests this compound could be a valuable building block for further chemical synthesis. These functional groups can participate in various reactions, potentially leading to more complex molecules with desired properties for applications in pharmaceuticals, agrochemicals, or materials science.
Q2: What spectroscopic techniques were used to confirm the structure of the synthesized compound?
A2: The researchers used Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Differential Scanning Calorimetry (DSC) to characterize the synthesized this compound [].
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